![molecular formula C17H23N9S B5615408 2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5615408.png)
2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine" involves complex organic reactions, including nucleophilic substitutions and cyclocondensation processes. For example, a series of 4-piperazinopyrimidines bearing a methylthio substituent was synthesized through nucleophilic attack on 2,4,6-trichloropyrimidine by amines, highlighting a method for introducing the methylthio group into the pyrimidine ring (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by X-ray diffraction and spectroscopic techniques, including NMR and IR spectroscopy. These methods provide insights into the molecular geometry, bonding patterns, and electronic structure, essential for understanding the compound's reactivity and physical properties. For instance, the structural characterization of analgesic isothiazolopyridines revealed insights into their molecular packing and hydrogen bonding patterns (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
The chemical reactions involving compounds of this class include various transformations such as alkylation, acylation, and cycloaddition reactions. These reactions often lead to the formation of novel heterocyclic systems, demonstrating the versatility and reactivity of the pyrimidine core structure. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines illustrated novel synthetic pathways to (arylimino)cyanomethyl alkylamino disulfides (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their potential applications and handling. These properties are influenced by the compound's molecular structure and intermolecular interactions. The synthesis, crystal structure, and spectroscopic characterization of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate provided insights into its intermolecular contacts and geometrical parameters, contributing to the understanding of its physical properties (Lahmidi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are defined by the compound's molecular structure. Studies on the interconversion of isomeric triazolotheinopyrimidines, for example, shed light on the effect of substituents on chemical reactivity and the potential for isomerization under specific conditions (Shishoo et al., 1985).
properties
IUPAC Name |
2-methylsulfanyl-5-[[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9S/c1-24-15(10-26-12-18-11-21-26)22-23-16(24)14-3-5-25(6-4-14)9-13-7-19-17(27-2)20-8-13/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVVNCOTCCMATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CN=C(N=C3)SC)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine |
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